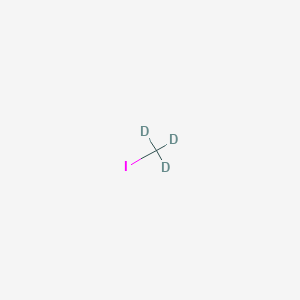

Iodomethane-d3

描述

Structure

3D Structure

属性

IUPAC Name |

trideuterio(iodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3I/c1-2/h1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQOMBQAUSQDDS-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20235599 | |

| Record name | Iodo(2H3)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.957 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865-50-9 | |

| Record name | Methyl-d3 iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodo(2H3)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodo(2H3)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodo(2H3)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Iodomethane-d3: A Technical Guide to its Core Applications in Scientific Research

Audience: Researchers, scientists, and drug development professionals.

Iodomethane-d3 (CD3I), also known as deuterated iodomethane or methyl-d3 iodide, is a stable isotope-labeled analog of iodomethane where the three hydrogen atoms are replaced with deuterium.[1][2] This isotopic substitution makes it an invaluable tool in a multitude of research applications, primarily serving as a versatile deuterated methylating agent and an internal standard in analytical techniques.[3][4] Its use is pivotal in pharmaceutical sciences, organic chemistry, and various analytical fields for elucidating metabolic pathways, reaction mechanisms, and for quantitative analysis.[2][5]

Core Applications in Research

This compound's unique isotopic properties are leveraged across several key scientific domains:

-

Isotopic Labeling for Mechanistic and Metabolic Studies: The primary use of this compound is to introduce a stable, non-radioactive deuterium-labeled methyl group (-CD3) into target molecules.[1] This labeling allows researchers to track the fate of molecules in complex biological and chemical systems.[5][6]

-

Drug Metabolism and Pharmacokinetics (DMPK): In pharmaceutical research, creating deuterated versions of drug candidates with this compound can alter their metabolic profiles.[1][7] This "deuterium effect" can slow down metabolic processes, potentially leading to improved bioavailability and longer drug half-lives.[7] The labeled compounds serve as tracers to study metabolic pathways and drug distribution within biological systems.[5]

-

Reaction Mechanism Elucidation: In organic chemistry, the deuterium label provides a powerful tool for studying reaction mechanisms.[5] By tracking the position of the deuterium atoms in the products, chemists can gain insights into the intricate steps of chemical transformations and study kinetic isotope effects.[4]

-

-

Analytical Chemistry Applications:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: this compound is used as an internal reference standard in NMR.[1][4] Since deuterium resonates at a different frequency from protons, it provides a reference peak that does not interfere with the signals of the analyte.[1] It is also used to synthesize deuterated compounds, which can help simplify complex proton NMR spectra.[2][5]

-

Mass Spectrometry (MS): Due to its distinct mass, this compound is used to prepare internal standards for quantitative mass spectrometry.[4] A known amount of the deuterated standard is added to a sample, allowing for precise quantification of the non-deuterated analyte by comparing their signal intensities.[8] This method is crucial for applications in bioanalysis, environmental testing, and quality control.[4]

-

-

Advanced Organic Synthesis: As a high-purity deuterated reagent, this compound is a fundamental building block for the synthesis of complex, selectively labeled molecules.[4][7] It enables the precise introduction of -CD3 groups, facilitating the creation of deuterated analogs for a wide range of research purposes.[3][9]

-

Other Fields: Its utility extends to agrochemical research for developing and monitoring pesticides, environmental studies to act as a tracer for chemical behavior, and even forensic science for tracing and identifying substances via their isotopic signatures.[2][5]

Data Presentation

Quantitative data for this compound is summarized below, providing key physical properties and typical commercial specifications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | CD₃I | [1][7] |

| CAS Number | 865-50-9 | [3][6] |

| Molecular Weight | 144.96 g/mol | [2][5] |

| Appearance | Colorless to light red liquid | [5][10] |

| Density | 2.329 g/mL at 25 °C | [11] |

| Boiling Point | 42 °C | [7] |

| Melting Point | -66.5 °C | [11] |

| Refractive Index | n20/D 1.5262 | [7] |

| Stability | Moisture and light-sensitive. Incompatible with strong bases and oxidizing agents. | [6][7] |

Table 2: Typical Commercial Specifications for this compound

| Parameter | Specification | Source(s) |

| Isotopic Enrichment (atom % D) | ≥ 99.5% | [1][5] |

| Chemical Purity (Assay by GC) | ≥ 98.0% - 99.0% | [5] |

| Water Content (max) | ≤ 0.05% | [7][12] |

| Stabilizer | Often contains copper as a stabilizer | [11] |

| Storage Temperature | 2-8°C, in a dry, dark, and cool place | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound from Deuterated Methanol

This protocol is based on the common laboratory method of reacting deuterated methanol with red phosphorus and iodine, which forms phosphorus triiodide (PI₃) in situ.[13]

Materials and Reagents:

-

Deuterated Methanol (CD₃OD)

-

Red Phosphorus (P)

-

Iodine (I₂)

-

Anhydrous Diethyl Ether or Dichloromethane

-

Distillation apparatus

-

Reaction flask with reflux condenser and dropping funnel

-

Ice bath

Procedure:

-

Setup: Assemble a flame-dried reaction flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen).

-

Initial Mixture: In the reaction flask, create a slurry of red phosphorus in the chosen solvent (e.g., diethyl ether). Cool the flask in an ice bath to 0°C.

-

Iodine Addition: Slowly add a solution of iodine in the same solvent to the cooled slurry via the dropping funnel. The reaction is exothermic and should be controlled to maintain the temperature. The mixture will decolorize as the iodine reacts to form phosphorus triiodide.

-

Methanol-d4 Addition: Once the iodine addition is complete and the reaction has subsided, slowly add deuterated methanol (CD₃OD) to the mixture.

-

Reflux: After the addition is complete, remove the ice bath and gently heat the reaction mixture to reflux. The reflux time can vary, but several hours are typically required for the reaction to go to completion.[5][13]

-

Distillation and Purification: Cool the reaction mixture to room temperature. The product, this compound, is volatile and can be isolated by simple distillation directly from the reaction mixture.[13] Collect the fraction boiling at approximately 42°C.

-

Stabilization and Storage: The collected this compound may be washed with a dilute solution of sodium thiosulfate to remove any residual iodine, followed by water, and then dried over an anhydrous agent like calcium chloride. For long-term storage, add a small piece of copper wire to the product to absorb any iodine that forms upon decomposition and store at 2-8°C in a dark bottle.[11][14]

Protocol 2: General Procedure for O-Methylation of a Phenol using this compound

This protocol describes a standard Sₙ2 reaction for the deuteromethylation of a phenolic hydroxyl group.

Materials and Reagents:

-

Phenolic substrate (e.g., 4-hydroxybenzoic acid)

-

This compound (CD₃I)

-

Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Anhydrous solvent (e.g., Acetone, DMF, or Acetonitrile)

-

Reaction vessel

-

Magnetic stirrer and heating mantle

Procedure:

-

Reactant Setup: To a clean, dry reaction vessel under an inert atmosphere, add the phenolic substrate, the anhydrous base (typically 1.5 to 2.0 equivalents), and the anhydrous solvent.

-

Reagent Addition: Stir the resulting suspension at room temperature for 15-30 minutes to allow for the formation of the phenoxide anion.

-

Methylation: Add this compound (typically 1.1 to 1.5 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 50-60°C for acetone) and monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic base and wash the solid with a small amount of the reaction solvent.

-

Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo. The crude product can then be purified by column chromatography or recrystallization to yield the pure deuteromethylated product.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

Caption: Synthesis workflow for this compound.

Caption: Isotopic labeling workflow for DMPK studies.

Caption: Quantitative analysis using a deuterated internal standard.

References

- 1. nbinno.com [nbinno.com]

- 2. exsyncorp.com [exsyncorp.com]

- 3. clearsynthdeutero.com [clearsynthdeutero.com]

- 4. myuchem.com [myuchem.com]

- 5. exsyncorp.com [exsyncorp.com]

- 6. Page loading... [guidechem.com]

- 7. deutramed.com [deutramed.com]

- 8. Peptide quantitation with methyl iodide isotopic tags and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. bloomtechz.com [bloomtechz.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. This compound, for NMR, 99+ atom % D 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. Iodomethane - Wikipedia [en.wikipedia.org]

- 14. Iodomethane: Properties, Applications and Toxicities_Chemicalbook [chemicalbook.com]

Iodomethane-d3: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the core physical and chemical properties of Iodomethane-d3 (CD₃I). It is designed to be an essential resource for professionals in research, science, and drug development who utilize isotopically labeled compounds. This guide summarizes key quantitative data, outlines detailed experimental methodologies for property determination and synthesis, and visualizes fundamental chemical processes involving this compound.

Core Physical and Chemical Properties

This compound, also known as deuterated methyl iodide, is a colorless to light-red liquid that is a valuable reagent in organic synthesis, particularly for introducing a deuterated methyl group into molecules.[1][2] Its physical and chemical characteristics are crucial for its application in areas such as peptide and glycan analysis, isotopic labeling for tracer studies, and as a standard in mass spectrometry and NMR spectroscopy.[3][4]

Quantitative Data Summary

The following tables provide a consolidated summary of the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Formula | CD₃I | [5][6] |

| Molecular Weight | 144.96 g/mol | [5][6] |

| Appearance | Colorless to light red liquid | [1][3] |

| Melting Point | -66.5 °C | [3][7][8] |

| Boiling Point | 42 °C | [3][5][7] |

| Density | 2.329 g/mL at 25 °C | [5][7][9] |

| Refractive Index (n20/D) | 1.5262 | [3][7][9] |

| Vapor Density | 4.89 (vs air) | [9][10] |

| Vapor Pressure | 375 mmHg at 20 °C | [11] |

Table 2: Solubility and Stability

| Property | Description | Reference(s) |

| Solubility in Water | 14 g/L at 20 °C | [12][13] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, ether, chloroform, and methanol.[10][14][15][16] | |

| Stability | Stable under normal conditions.[14] Light and moisture sensitive.[3][14][17] Often stabilized with copper.[7][9] | |

| Incompatibilities | Strong bases, strong oxidizing agents.[3][14][17] |

Table 3: Isotopic and Spectroscopic Data

| Property | Value/Description | Reference(s) |

| Isotopic Purity (atom % D) | ≥99.5% | [7][9][18] |

| ¹H NMR | A singlet is observed for the non-deuterated analog at ~2.16 ppm in CDCl₃. Due to the high deuteration, the proton signal in this compound is significantly reduced. | [4] |

| ¹³C NMR | A signal is observed around -20 ppm for the non-deuterated analog. The C-D coupling in this compound will result in a multiplet. | [19] |

| Mass Shift | M+3 compared to the non-deuterated analog. | [9] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its key physical and spectroscopic properties.

Synthesis of this compound from Methanol-d4

A common laboratory-scale synthesis of this compound involves the reaction of deuterated methanol (Methanol-d4) with iodine, facilitated by a reducing agent such as red phosphorus. This method is based on the in-situ formation of phosphorus triiodide.

Materials and Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Distillation apparatus

-

Methanol-d4 (CD₃OD)

-

Red phosphorus

-

Iodine (I₂)

-

Drying agent (e.g., anhydrous calcium chloride)

Procedure:

-

In a round-bottom flask, a mixture of red phosphorus and Methanol-d4 is prepared.

-

Iodine is slowly added to the cooled and stirred mixture. The reaction is exothermic.

-

After the addition is complete, the mixture is gently refluxed to drive the reaction to completion.

-

The reaction mixture is then cooled to room temperature.

-

The this compound is isolated from the reaction mixture by distillation.

-

The collected distillate is washed with a dilute solution of sodium thiosulfate to remove any remaining iodine, followed by a water wash.

-

The product is then dried over a suitable drying agent like anhydrous calcium chloride and redistilled to obtain pure this compound.

A more contemporary approach involves the use of a transition metal catalyst in a hydrogen atmosphere to generate iodomethane in situ from deuterated methanol and iodine.[3]

Determination of Boiling Point (Micro Method)

Due to the volatile and flammable nature of this compound, a micro boiling point determination is a suitable and safer method.

Materials and Equipment:

-

Thiele tube or a similar heating bath (e.g., oil bath with a beaker)

-

Thermometer

-

Small test tube (e.g., 6 x 50 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

A few drops of this compound are placed into the small test tube.

-

The capillary tube is placed inside the test tube with its open end down.

-

The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing a heating oil, with the thermometer bulb positioned correctly.

-

The Thiele tube is heated gently, causing the air trapped in the capillary tube to bubble out.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube, indicating that the vapor pressure of the liquid equals the external pressure.

-

The heat is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[20]

Determination of Density

The density of a volatile liquid like this compound can be determined using a pycnometer or a volumetric flask.

Materials and Equipment:

-

Pycnometer or a small volumetric flask with a stopper

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The clean, dry pycnometer is accurately weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped, and then stoppered.

-

The filled pycnometer is placed in a constant temperature water bath (e.g., at 25°C) to allow the liquid to reach thermal equilibrium.

-

Any excess liquid that expands out of the capillary in the stopper is carefully removed.

-

The outside of the pycnometer is dried thoroughly, and it is weighed again.

-

The weight of the this compound is determined by subtracting the weight of the empty pycnometer.

-

The volume of the pycnometer is determined by repeating the procedure with a liquid of known density, such as deionized water.

-

The density of this compound is calculated by dividing its mass by the volume of the pycnometer.

Spectroscopic Analysis Protocols

2.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, though for observing the residual proton signal, a different solvent might be chosen). A typical concentration is 5-25 mg in 0.5-0.7 mL of solvent.

-

¹H NMR: The high isotopic purity (≥99.5% D) means the residual proton signal will be very small. The spectrum is acquired to confirm the absence of significant proton-containing impurities.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. The carbon atom, being bonded to three deuterium atoms, will appear as a multiplet due to C-D coupling. This can be used to confirm the structure and isotopic labeling.

-

²H (Deuterium) NMR: A deuterium NMR spectrum can be run to confirm the presence and chemical environment of the deuterium atoms, which will show a characteristic singlet for the CD₃ group.

2.4.2. Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, a solution in a suitable solvent like CCl₄ can be prepared and analyzed in an IR cell.

-

Analysis: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The C-D stretching vibrations will appear at a lower frequency (around 2255 cm⁻¹) compared to the C-H stretches (around 3000 cm⁻¹) of the non-deuterated analog, providing clear evidence of deuteration. The C-I stretching frequency is also a characteristic feature, typically found in the far-IR region (around 500-600 cm⁻¹).

2.4.3. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol or acetonitrile).

-

Analysis: The sample is introduced into the mass spectrometer, often using a direct infusion or GC-MS setup. Electron ionization (EI) is a common technique. The mass spectrum will show a molecular ion (M⁺) peak at m/z corresponding to the mass of CD₃I (approximately 145), which is three mass units higher than that of non-deuterated iodomethane (CH₃I, m/z 142). This mass shift is a definitive confirmation of the isotopic labeling.

Visualizations of Chemical Processes

Synthetic Pathway of this compound

The following diagram illustrates a common laboratory synthesis of this compound from Methanol-d4.

Caption: Synthesis of this compound from Methanol-d4.

SN2 Reaction Mechanism with this compound

This compound is an excellent substrate for SN2 (bimolecular nucleophilic substitution) reactions, serving as a source for the deuterated methyl group. The diagram below depicts the concerted, backside attack of a nucleophile on this compound.

Caption: SN2 reaction mechanism involving this compound.

References

- 1. youtube.com [youtube.com]

- 2. nbinno.com [nbinno.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. Iodomethane(74-88-4) 1H NMR [m.chemicalbook.com]

- 5. scispace.com [scispace.com]

- 6. Methane, iodo- [webbook.nist.gov]

- 7. Identification of an unknown volatile liquid | General Chemistry Lab News [sites.middlebury.edu]

- 8. quora.com [quora.com]

- 9. Iodomethane - Wikipedia [en.wikipedia.org]

- 10. Methane, iodo- (CAS 74-88-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. SN2 reaction - Wikipedia [en.wikipedia.org]

- 12. Iodomethane CAS#: 74-88-4 [m.chemicalbook.com]

- 13. Iodomethane(74-88-4) IR Spectrum [chemicalbook.com]

- 14. vernier.com [vernier.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pure.mpg.de [pure.mpg.de]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

- 18. chemconnections.org [chemconnections.org]

- 19. spectrabase.com [spectrabase.com]

- 20. chymist.com [chymist.com]

synthesis and preparation of Iodomethane-d3

An in-depth technical guide on the , tailored for researchers, scientists, and drug development professionals.

Introduction

Iodomethane-d3 (CD3I), also known as deuterated methyl iodide, is an isotopically labeled form of iodomethane where the three hydrogen atoms of the methyl group are replaced with deuterium atoms.[1] This modification makes it a valuable reagent in various scientific applications, particularly in organic synthesis for introducing deuterated methyl groups into molecules.[1][2] Its use is prominent in mechanistic studies of chemical reactions, as a tracer in metabolic pathway analysis, and in pharmacokinetic studies of drug candidates to assess metabolic stability (the kinetic isotope effect).[3][4] Furthermore, it serves as a standard in nuclear magnetic resonance (NMR) spectroscopy.[3]

This guide provides a comprehensive overview of the principal methods for the synthesis of this compound, complete with detailed experimental protocols, comparative quantitative data, and graphical representations of the synthetic workflows.

Synthetic Methodologies

The preparation of this compound predominantly starts from deuterated methanol (CD3OD) and involves its conversion to the corresponding iodide.[1] Several methods have been established, with the choice of method often depending on the desired scale, required purity, and available resources. The most common and effective methods are detailed below.

Reaction with Red Phosphorus and Iodine

This is a classic and widely used method for the conversion of alcohols to alkyl iodides. The reaction proceeds through the in situ formation of phosphorus triiodide (PI3), which then reacts with the deuterated methanol.[3]

Experimental Protocol:

-

A dry 250 mL flask equipped with a reflux condenser is charged with red phosphorus (50.0 g, 1.6 mol) and water (100 mL).

-

The mixture is cooled to -15 °C.

-

Elemental iodine (250.0 g, 1.0 mol) is slowly added to the stirred mixture over a period of 30 minutes.[1]

-

Deuterated methanol (30.0 g, 0.8 mol) is then gradually added to the reaction mixture.[1]

-

The reaction mixture is heated to 65 °C and stirred for approximately 2 hours.[1]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The product, this compound, is isolated by distillation at 45 °C.[1]

A variation of this method involves carrying out the reaction in an ethereal solvent, such as diethyl ether, under reflux conditions.[3] The crude product from these methods often contains unreacted deuterated methanol, which can form an azeotrope with the product.[5] Purification is typically achieved by extractive distillation.[5]

Transition Metal-Catalyzed Synthesis

A highly efficient one-pot method for the synthesis of this compound utilizes a transition metal catalyst to facilitate the reaction between deuterated methanol and iodine in a hydrogen atmosphere.[6] This method is reported to produce high yields of the desired product.[6][7]

Experimental Protocol:

-

In an anhydrous and oxygen-free glove box under an argon atmosphere, a 10 mL pressure reaction tube is charged with [Ir(COD)Cl]2 (0.001 mmol), PPh3 (0.002 mmol), and deuterated methanol (0.2 mmol).[7]

-

Anhydrous tetrahydrofuran (THF, 1 mL) is added to the reaction tube.[7]

-

Iodine (I2, 0.2 mmol) is then added.[7]

-

The reaction tube is sealed, removed from the glove box, and placed in an autoclave.

-

The autoclave is pressurized with hydrogen gas to 20 bar.[7]

-

The reaction is carried out in an oil bath at 20 °C and monitored by gas chromatography.[7]

-

Upon completion, the reaction mixture is concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the colorless liquid this compound.[7]

Reaction with Hydroiodic Acid

Another straightforward method for the synthesis of this compound involves the direct reaction of deuterated methanol with hydroiodic acid.

Experimental Protocol:

-

To a reaction flask, add deuterated methanol (5 mL), water (5 mL), and 50 mL of hydroiodic acid (55.0%-58.0% by mass, containing 1.5% hypophosphorous acid as a stabilizer).[7]

-

The mixture is stirred and heated to 40 °C for 2 hours.[7]

-

The reaction is then heated to 50 °C for an additional 2 hours.[7]

-

After cooling to room temperature (approximately 20 °C), the mixture is transferred to a distillation apparatus.

-

The product is collected by distillation at atmospheric pressure between 40-45 °C at a rate of 0.1 mL/second.[7]

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthetic methods to facilitate comparison.

| Method | Reagents | Yield | Isotopic Purity (Typical) | Reference |

| Red Phosphorus and Iodine | CD3OD, Red P, I2 | Not explicitly stated in provided context | ≥ 99.5 atom % D (product specification) | [1][3] |

| Transition Metal-Catalyzed | CD3OD, I2, H2, [Ir(COD)Cl]2, PPh3 | 88% | High deuterium incorporation rate | [6][7] |

| Hydroiodic Acid | CD3OD, HI | 83.8% | Not explicitly stated in provided context | [7] |

Synthesis and Purification Workflow

The general process for the synthesis and purification of this compound can be visualized as a sequential workflow. The specific steps and conditions will vary depending on the chosen synthetic method, but a generalized scheme is presented below.

Caption: Generalized workflow for the synthesis and purification of this compound.

The logical relationship between the starting material and the final product through the key iodination step can be represented as follows:

Caption: Core transformation in the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process with several reliable methods available to researchers. The choice of method will be guided by factors such as the desired scale of the reaction, available laboratory equipment, and the required purity of the final product. The red phosphorus and iodine method is a classic and robust approach, while the transition metal-catalyzed method offers high efficiency and yield. The hydroiodic acid method provides a direct and effective alternative. For all methods, careful control of reaction conditions and appropriate purification techniques are crucial for obtaining high-purity this compound suitable for its intended applications in research and development.

References

- 1. Page loading... [guidechem.com]

- 2. deutramed.com [deutramed.com]

- 3. exsyncorp.com [exsyncorp.com]

- 4. exsyncorp.com [exsyncorp.com]

- 5. CN116041139A - Method for separating deuterated methyl iodide - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Procurement and Quality Control of High-Purity Iodomethane-d3 for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the commercial landscape for high-purity Iodomethane-d3, a critical reagent in the synthesis of deuterated compounds for pharmaceutical research and development. It outlines the key quality control methodologies for verifying isotopic enrichment and chemical purity, and details a standard workflow for procurement and quality assurance.

Commercial Suppliers and Product Specifications

The selection of a reliable supplier is paramount to ensure the quality and consistency of this compound. High-purity grades are essential for applications in drug discovery and development, where isotopic labeling is used to study metabolic pathways, enhance pharmacokinetic profiles, and create internal standards for mass spectrometry. Below is a summary of prominent commercial suppliers and their typical product specifications.

| Supplier | Product Name/Grade | Isotopic Purity (atom % D) | Chemical Purity | Stabilizer | Available Pack Sizes |

| Sigma-Aldrich | This compound | ≥99.5% | ≥99% (CP) | Copper | 1 g, 5 g, 25 g, 50 g |

| Thermo Scientific Chemicals | This compound, for NMR | 99+% | Not specified | Not specified | 5 g, 25 g |

| Carl ROTH | Iodomethane D3 | 99.5% | Not specified | Copper | 5 g, 25 g |

| Zeochem | This compound | 99.50% | ≥99.0% (GC) | Copper or unstabilized | 5 g, 25 g, 50 g, on demand |

| deutraMed | Iodomethane D₃ | 99% | Not specified | Not specified | Inquire for details |

| Simson Pharma Limited | Iodomethane D3 | Not specified | High quality | Not specified | Custom synthesis |

| Cambridge Isotope Laboratories, Inc. (CIL) | ISOAPI-D™ Reagents | 98% - >99.9% | High | Varies | Inquire for details |

| LGC Standards | This compound | Not specified | Not specified | Copper Wire | 100 g |

| Various (via ChemicalBook) | This compound | 99% - 99.8% | High | Varies | Various (g to kg) |

Note: This table is a summary of publicly available information and may not be exhaustive. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

Experimental Protocols for Quality Control

Rigorous quality control is essential to verify the identity, purity, and isotopic enrichment of this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Determination of Isotopic Enrichment by ¹H-NMR Spectroscopy

Proton NMR (¹H-NMR) is a powerful technique to determine the isotopic purity of deuterated compounds by quantifying the residual proton signals.[2]

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.7 mL of a deuterated solvent with a known chemical shift that does not interfere with the analyte signal (e.g., Chloroform-d, CDCl₃).

-

For quantitative analysis (qNMR), a certified internal standard with a known concentration can be added.

-

-

NMR Acquisition:

-

Spectrometer: 300 MHz or higher field NMR spectrometer.

-

Nucleus: ¹H

-

Number of Scans: 16-64 (to ensure a good signal-to-noise ratio for the residual proton signal).

-

Relaxation Delay (d1): 5 seconds or 5 times the longest T1 of the protons of interest to ensure full relaxation.

-

Pulse Angle: 30-45° to avoid saturation.

-

-

Data Analysis:

-

Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Integrate the area of the residual, partially deuterated methyl iodide signal (CHD₂I), which will appear as a multiplet.

-

Integrate the area of a known reference peak (either the internal standard or a non-deuterated impurity with a known concentration).

-

The isotopic enrichment is calculated by comparing the integral of the residual proton signal to the integral of the reference signal.

-

Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate and identify volatile impurities in this compound, thereby determining its chemical purity.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

-

-

GC-MS Parameters:

-

Gas Chromatograph: Agilent GC or equivalent.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C, hold for 2 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).

-

Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-200.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis:

-

Identify the peak for this compound based on its retention time and mass spectrum (molecular ion at m/z 145).

-

Identify any impurity peaks by their retention times and comparison of their mass spectra to a library (e.g., NIST).

-

Calculate the chemical purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

-

Procurement and Quality Verification Workflow

A systematic approach to the procurement and quality verification of high-purity this compound is crucial for ensuring the integrity of research data. The following workflow outlines the key steps from supplier selection to final acceptance.

Signaling Pathways and Logical Relationships in Drug Development

The use of this compound is often upstream in the complex process of drug development. The logical relationship from this key starting material to its impact on pharmacokinetic studies can be visualized as follows.

References

An In-depth Technical Guide to Iodomethane-d3 (CAS 865-50-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodomethane-d3 (CD3I), also known as deuterated methyl iodide, is a crucial isotopically labeled compound with the CAS number 865-50-9. Its utility in modern chemical and pharmaceutical research is extensive, primarily serving as a deuterated methylating agent and a probe in mechanistic studies. The substitution of protium with deuterium in the methyl group provides a powerful tool for tracing molecular pathways, altering metabolic profiles of drug candidates, and elucidating reaction mechanisms through the kinetic isotope effect. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, complete with detailed experimental protocols and safety information.

Chemical and Physical Properties

This compound is a colorless, volatile liquid that is sensitive to light and moisture.[1][2][3] It is incompatible with strong bases and strong oxidizing agents.[2][3] Proper storage in a cool, dark, and dry place is essential for maintaining its stability.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 865-50-9 | [2][4] |

| Molecular Formula | CD₃I | [4][5] |

| Molecular Weight | 144.96 g/mol | [2][4] |

| Appearance | Colorless liquid | [3] |

| Density | 2.329 g/mL at 25 °C | [6] |

| Boiling Point | 42 °C | [2] |

| Melting Point | -66.5 °C | [2] |

| Refractive Index (n20/D) | 1.5262 | [2] |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | [3] |

| Isotopic Purity | Typically ≥99.5 atom % D | [6] |

Spectral Data

The spectral data for this compound are critical for its identification and characterization.

Table 2: Spectral Data for this compound

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | Due to the high isotopic purity, the proton NMR spectrum shows minimal residual signals. | [5][7] |

| ¹³C NMR | A characteristic signal for the deuterated carbon is observed, typically as a multiplet due to C-D coupling. The chemical shift is a key identifier. A signal can be found at -20.2 ppm. | [1][8] |

| FT-IR | The spectrum will show characteristic C-D stretching and bending vibrations, which differ significantly from C-H vibrations. | [2] |

| Mass Spectrometry (EI) | The molecular ion peak (M+) is observed at m/z 145. Key fragmentation patterns include the loss of iodine and deuterium atoms. | [6][9] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, with the most common starting material being deuterated methanol (CD₃OD).

Synthesis via Red Phosphorus and Iodine

This is a classical and widely used method for the preparation of alkyl iodides.

Experimental Protocol:

-

To a dry 250 mL flask equipped with a reflux condenser, add red phosphorus (50.0 g, 1.6 mol) and water (100 mL).[10]

-

Cool the mixture to -15 °C and slowly add elemental iodine (250.0 g, 1.0 mol) over 30 minutes.[10]

-

Gradually add deuterated methanol (30.0 g, 0.8 mol) to the reaction mixture.[10]

-

Heat the reaction mixture to 65 °C and maintain stirring for approximately 2 hours.[10]

-

After the reaction is complete, cool the mixture to room temperature.[10]

-

Distill the reaction mixture at 45 °C to collect the crude this compound.[10]

-

The crude product can be further purified by washing with dilute aqueous sodium thiosulfate, followed by water, drying over anhydrous calcium chloride, and redistillation.

Synthesis via Transition Metal Catalysis

This method offers an efficient, high-yield synthesis under milder conditions.

Experimental Protocol:

-

In an anhydrous and oxygen-free glove box under an argon atmosphere, add [Ir(COD)Cl]₂ (0.001 mmol), PPh₃ (0.002 mmol), and deuterated methanol (0.2 mmol) to a 10 mL pressure reaction tube.[11]

-

Add 1 mL of THF (tetrahydrofuran) to the tube.[11]

-

Add I₂ (0.2 mmol) and seal the tube.[11]

-

Remove the tube from the glove box and place it in an autoclave. Pressurize with 20 bar of H₂.[11]

-

Conduct the reaction in an oil bath at 20 °C. Monitor the reaction progress by gas chromatography.[11]

-

Upon completion, concentrate the reaction mixture.[11]

-

Purify the residue by column chromatography on silica gel to obtain a colorless liquid of deuterated methyl iodide.[11]

Applications of this compound

Deuterated Methylating Agent in Organic Synthesis

This compound is widely used to introduce a deuterated methyl group (-CD₃) into organic molecules. This is particularly valuable in pharmaceutical research for developing deuterated drugs, which can exhibit altered metabolic profiles, potentially leading to improved pharmacokinetic properties such as longer half-lives.[12]

General Experimental Protocol for O-Methylation of a Phenol:

-

In a round-bottom flask, dissolve the phenolic substrate in a suitable solvent such as acetone or DMF.

-

Add a base, typically anhydrous potassium carbonate (K₂CO₃), to the solution.

-

Add this compound (typically 1.1-1.5 equivalents) to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the O-methylated product.

Mechanistic Studies via the Kinetic Isotope Effect (KIE)

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms.[13][14] By comparing the rate of a reaction with a deuterated substrate (k_D) to that with a non-deuterated substrate (k_H), valuable information about the rate-determining step and the transition state can be obtained.[14][15] this compound is frequently used in studies of Sₙ2 reactions.[16][17]

Experimental Protocol for Determining the KIE in an Sₙ2 Reaction:

-

Independent Rate Measurements:

-

Prepare two separate reaction mixtures under identical conditions (concentration, temperature, solvent). One mixture will contain the non-deuterated methyl iodide (CH₃I) and the other will contain this compound (CD₃I) with a nucleophile (e.g., pyridine).

-

Monitor the progress of each reaction over time using a suitable analytical technique (e.g., NMR spectroscopy, gas chromatography, or UV-Vis spectroscopy) to determine the rate constants, k_H and k_D.

-

The KIE is calculated as the ratio k_H / k_D.

-

-

Competition Experiment:

-

Prepare a single reaction mixture containing a known ratio of CH₃I and CD₃I (often a 1:1 mixture) and a limiting amount of the nucleophile.

-

Allow the reaction to proceed to a known extent (e.g., 50% completion).

-

Determine the isotopic ratio of the unreacted starting material or the product using mass spectrometry or NMR spectroscopy.

-

The KIE can be calculated from the change in the isotopic ratio.

-

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] It is toxic if swallowed or inhaled and harmful in contact with skin.[3] It is also a suspected carcinogen.[3]

Table 3: Safety and Handling Precautions for this compound

| Precaution | Details |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. |

| Handling | Use only in a chemical fume hood. Avoid inhalation of vapors. Avoid contact with skin and eyes. |

| Storage | Store in a tightly sealed container in a cool, dry, and dark place. It is often stabilized with copper wire or silver. |

| Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations. |

Conclusion

This compound is an indispensable tool in modern chemical and pharmaceutical research. Its unique properties as a deuterated methylating agent and its application in mechanistic studies through the kinetic isotope effect provide researchers with invaluable insights. The synthesis and use of this compound, while requiring careful handling due to its hazardous nature, open up a wide range of possibilities for advancing our understanding of chemical reactions and for the development of novel therapeutics. This guide provides the foundational technical information for the safe and effective utilization of this compound in a research setting.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | 865-50-9 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. exsyncorp.com [exsyncorp.com]

- 5. This compound | ZEOTOPE [zeotope.com]

- 6. Buy Iodomethane-d 3 ≥99.5 atom D, ≥99 (CP), contains copper as stabilizer Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 7. Iodomethane(74-88-4) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Methane, iodo- [webbook.nist.gov]

- 10. bloomtechz.com [bloomtechz.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. youtube.com [youtube.com]

- 13. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Safe Handling of Iodomethane-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions, handling procedures, and toxicological information for Iodomethane-d3 (CD₃I). The information herein is intended to equip laboratory personnel with the knowledge required to work safely with this compound, minimizing exposure risks and ensuring a secure research environment.

Hazard Identification and Classification

This compound is a deuterated analog of iodomethane (methyl iodide). While isotopic labeling with deuterium does not significantly alter its chemical reactivity, it should be handled with the same high degree of caution as its non-deuterated counterpart. It is classified as a hazardous substance and presents multiple health risks.

Primary Hazards:

-

Toxicity: Toxic by inhalation and if swallowed. Harmful in contact with skin.[1][2] Animal experiments indicate that ingestion of less than 40 grams may be fatal or cause serious health damage.[1]

-

Carcinogenicity: There is limited evidence of a carcinogenic effect.[1][3]

-

Irritation: Causes serious eye irritation and skin irritation.[2] It is also irritating to the respiratory system.[1][3] The material can be a vesicant, causing blistering on contact.[1]

-

Sensitization: May cause a sensitization reaction in some individuals upon skin contact.[1]

-

Neurotoxicity: Symptoms of toxicity may be delayed and can include dizziness, ataxia, slurred speech, and severe, long-lasting neuropsychiatric effects like depression and psychosis.[1][4]

-

Reproductive Toxicity: There is a possibility of toxic effects on the development of the fetus.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

| Property | Value | Reference |

| CAS Number | 865-50-9 | [5][6] |

| Molecular Formula | CD₃I | [2] |

| Molecular Weight | 144.96 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | ~2.329 g/mL at 25 °C | [2] |

| Boiling Point | 42 °C | [2] |

| Melting Point | -66 °C | [2] |

| Vapor Pressure | 375 mmHg @ 20 °C | [2] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol and acetone. | |

| Stability | Stable under normal temperatures and pressures, but may discolor and turn reddish-brown on exposure to light.[3] It is also moisture-sensitive. |

Toxicological Data

The toxicological data for Iodomethane (CAS 74-88-4) is used as a proxy due to the similar toxicological profile.

| Metric | Value | Species | Route | Reference |

| LD50 (Oral) | 76 mg/kg | Rat | Oral | [3][4] |

| LD50 (Dermal) | 800 mg/kg | Guinea Pig | Dermal | [3][4] |

| LC50 (Inhalation) | 1300 mg/m³ / 4H | Rat | Inhalation | [3] |

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is mandatory when handling this compound.

Engineering Controls

-

Ventilation: All work must be conducted in a properly functioning chemical fume hood.[5] Process enclosures or local exhaust ventilation should be used to maintain airborne levels below recommended exposure limits.[3]

-

Safety Equipment: Facilities must be equipped with an eyewash station and a safety shower in the immediate work area.[3]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical splash goggles that meet OSHA 29 CFR 1910.134 or European Standard EN 149 specifications.[3]

-

Skin Protection: Wear appropriate protective gloves tested according to EN 374.[5] Given the hazardous nature of the compound, double-gloving may be advisable. A lab coat or appropriate protective clothing is required to prevent skin exposure.[3][7]

-

Respiratory Protection: If exposure limits are exceeded or if working outside a fume hood (not recommended), use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable cartridge.[3]

Occupational Exposure Limits (for Iodomethane)

| Organization | Limit | Reference |

| ACGIH | 2 ppm TWA (Skin) | [3] |

| NIOSH | 2 ppm TWA; 10 mg/m³ TWA | [3] |

| OSHA (Vacated PELs) | 2 ppm TWA; 10 mg/m³ TWA | [3] |

Safe Handling and Storage

-

General Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[1] Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] The material is light and moisture-sensitive; therefore, it should be stored protected from light.[3] Refrigeration is recommended.[3][6]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[2] Do not use aluminum or galvanized containers.[1]

Emergency Procedures

Spills and Leaks

-

Evacuate the area and remove all ignition sources.[1]

-

Wear full personal protective equipment, including respiratory protection.[1]

-

Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1][3]

-

Collect the absorbed material into a labeled, sealed container for proper disposal.[1]

-

Ventilate the area and wash the spill site after material pickup is complete.

First Aid Measures

-

Inhalation: Immediately move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[3]

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]

Experimental Protocol: N9-Methylation of Adenine

The following is a representative protocol for the use of this compound in a common synthetic application: the N9-methylation of adenine to produce 9-Methyladenine-d3. This isotopically labeled product is valuable for metabolic tracking and as an internal standard in mass spectrometry.

Materials:

-

Adenine

-

This compound (CD₃I)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), combine adenine (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

-

Solvent Addition: Add anhydrous DMF to create a stirrable suspension.

-

Reagent Addition: Slowly add this compound (1.2 equivalents) to the stirring mixture at room temperature.

-

Reaction: Heat the mixture to 40-50°C and allow it to stir for 12-24 hours.

-

Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic solids.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the DMF.

-

Purification: Purify the crude product, typically by recrystallization from a hot water/methanol mixture, to yield the final 9-Methyladenine-d3 product.

Visualizations

Hierarchy of Safety Controls

The following diagram illustrates the hierarchy of controls for mitigating risks associated with this compound, from the most effective to the least effective measures.

References

Iodomethane-d3 stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Iodomethane-d3

Introduction

This compound (CD₃I), also known as deuterated methyl iodide, is a critical reagent in scientific research and development, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its primary utility lies in its role as a deuterated methylating agent for the synthesis of isotopically labeled compounds.[3][4] This labeling is instrumental for tracking metabolic pathways, elucidating reaction mechanisms, and enhancing spectral resolution in NMR spectroscopy.[1][2] Given its reactivity and sensitivity, maintaining the stability and purity of this compound is paramount. This guide provides a comprehensive overview of its stability profile, optimal storage conditions, and handling protocols to ensure its integrity for research applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to understanding its handling and storage requirements.

| Property | Value | References |

| Molecular Formula | CD₃I | [1][3][5] |

| Molecular Weight | 144.96 g/mol | [4][5][6] |

| Appearance | Colorless to pale yellow or light red liquid | [1][2][5] |

| Boiling Point | 42 °C at 760 mmHg | [4][5] |

| Melting Point | -66 to -66.5 °C | [4][5][7] |

| Density | 2.28 - 2.33 g/mL at 20-25 °C | [4][5] |

| Vapor Pressure | 375 mmHg at 20 °C | [5] |

| Solubility in Water | 14 g/L at 20 °C | [5] |

| Refractive Index | ~1.526 at 20 °C | [3][4] |

| Decomposition Temp. | 270 °C | [5][8] |

Chemical Stability and Decomposition

This compound is considered stable under normal temperatures and pressures when stored correctly.[3][5] However, it is highly sensitive to several environmental factors that can induce decomposition.

Key Factors Influencing Stability:

-

Light: Exposure to light, particularly UV radiation, is a primary cause of degradation.[3][5][7] This photodegradation process liberates free iodine (I₂), causing the initially colorless liquid to turn yellow, red, or brown.[5][8]

-

Moisture: The compound is sensitive to moisture.[3][7] It can react slowly with water or steam, especially in the presence of light.[9]

-

Heat: While stable at ambient temperatures, heating can lead to expansion and decomposition, which may cause violent rupture of sealed containers.[9] Thermal decomposition is reported to occur at 270 °C, releasing iodide and hydrogen iodide.[5][8]

-

Incompatible Materials: Contact with strong oxidizing agents and strong bases must be avoided as they are incompatible.[3][4][7][10] Additionally, the use of aluminum or galvanized containers is not recommended.[9]

Stabilization:

To mitigate degradation, commercial preparations of this compound are often stabilized. A common method is the addition of copper wire or silver, which acts to quench the free iodine formed during decomposition, thereby preserving the material's purity.[6][11][12]

References

- 1. exsyncorp.com [exsyncorp.com]

- 2. exsyncorp.com [exsyncorp.com]

- 3. deutramed.com [deutramed.com]

- 4. This compound | 865-50-9 [chemicalbook.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. This compound (Stabilized with Copper Wire) [lgcstandards.com]

- 7. This compound | CAS#:865-50-9 | Chemsrc [chemsrc.com]

- 8. Methyl iodide | CH3I | CID 6328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

- 12. Iodomethane - Wikipedia [en.wikipedia.org]

A Technical Guide to Isotopic Purity Requirements for Iodomethane-d3 in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Iodomethane-d3 (CD₃I), a deuterated isotopologue of methyl iodide, is a specialized reagent primarily used in Nuclear Magnetic Resonance (NMR) spectroscopy and as a methylating agent in isotopic labeling studies. In NMR, the replacement of protons (¹H) with deuterium (²H) is critical for minimizing solvent-induced interference in ¹H spectra, allowing for the clear and unambiguous analysis of a sample's signals. The efficacy of this compound in these applications is fundamentally dictated by its isotopic purity.

This technical guide provides an in-depth analysis of the isotopic purity requirements for this compound, methodologies for its quantification, and the implications of purity levels on various NMR experiments.

Understanding Isotopic Purity and Its Implications

Isotopic purity, or the degree of deuteration, refers to the percentage of hydrogen atoms in a molecule that are deuterium isotopes. For this compound, this is expressed as "atom percent D". Commercially available this compound typically has a minimum isotopic purity of 99.5 atom % D. While this high level of enrichment is suitable for many applications, the residual, non-deuterated portion can significantly impact sensitive NMR analyses.

The primary isotopic impurity in this compound is CHD₂I. This impurity generates a residual proton signal in the ¹H NMR spectrum. The intensity of this signal is directly proportional to the level of proton-containing impurity.

Key Data for Residual Proton Signal in this compound:

The ¹H NMR chemical shift of the residual protons (CHD₂I) in this compound is observed in a region very close to that of its non-deuterated counterpart, CH₃I.

| Parameter | Value | Reference |

| Compound | Iodomethane (CH₃I) | - |

| ¹H Chemical Shift | ~2.16 ppm (in CDCl₃) | [1] |

| Residual Impurity | Iodomethane-d2 (CHD₂I) | - |

| Est. ¹H Chemical Shift | ~2.16 ppm | - |

| Signal Multiplicity | Quintet (due to coupling with two deuterium nuclei, ²JHD) | [2] |

Note: The exact chemical shift can vary slightly depending on temperature and the presence of other solutes.

The presence of this residual peak can be problematic in several scenarios:

-

Signal Overlap: If an analyte has key signals in the ~2.16 ppm region, the residual solvent peak can obscure them, complicating or preventing accurate integration and interpretation.

-

Quantitative NMR (qNMR): In qNMR, where signal integrals are used to determine concentration, a broad or intense solvent peak can distort the baseline and interfere with the accurate integration of nearby analyte signals, leading to significant quantification errors.

-

High-Dynamic-Range Samples: When analyzing trace impurities or low-concentration components in the presence of a high-concentration species, a prominent solvent peak can obscure the signals of interest.

Isotopic Purity Levels and Application Suitability

The required isotopic purity of this compound is dictated by the sensitivity and nature of the NMR experiment. Higher isotopic enrichment reduces the intensity of the residual proton peak, providing a cleaner spectral window.

| Isotopic Purity (Atom % D) | Residual ¹H (%) | Relative Signal Intensity | Recommended Applications |

| 99.5% | 0.5% | 1 | Routine ¹H NMR, synthesis verification where analyte signals are not near 2.16 ppm. |

| 99.8% | 0.2% | 0.4 | High-resolution ¹H NMR, basic 2D NMR (e.g., COSY, HSQC). |

| ≥99.96% | ≤0.04% | ≤0.08 | Quantitative NMR (qNMR), high-sensitivity 2D NMR (e.g., NOESY, ROESY), metabolomics, analysis of trace impurities, high-throughput screening.[3] |

The following diagram illustrates the relationship between isotopic purity and its suitability for various NMR applications.

As shown, for demanding applications like qNMR, where accuracy can be below 1%, minimizing all sources of spectral interference is paramount, making the highest available isotopic purity essential.[4][5]

Experimental Protocol: Quantification of Isotopic Purity by ¹H qNMR

Quantitative NMR (qNMR) is the gold standard for determining the precise isotopic purity of deuterated reagents. The method relies on comparing the integral of the residual proton signal of the solvent to the integral of a certified internal standard of known concentration.[6][7]

Selection of an Internal Standard

Choosing an appropriate internal standard is a critical first step.[8] The ideal standard for analyzing this compound should possess the following characteristics:

-

High Purity: Certified purity of ≥99%.

-

Signal Simplicity: A single, sharp singlet is ideal.

-

Chemical Inertness: Must not react with this compound.

-

Solubility: Must be soluble in this compound.

-

No Signal Overlap: Its ¹H NMR signal must be in a clear region of the spectrum, far from the ~2.16 ppm residual solvent peak.

-

Low Volatility: To ensure accurate weighing.[9]

Given the upfield chemical shift of CHD₂I, standards with signals in the downfield aromatic region or upfield silyl region are suitable. 1,3,5-Trimethoxybenzene is a potential candidate, offering a sharp singlet for the aromatic protons around 6.1 ppm and another for the methoxy groups around 3.7 ppm, both well-separated from the region of interest.

Sample Preparation

Accurate gravimetric analysis is fundamental to qNMR.[7][10]

-

Using a calibrated analytical balance, accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., 1,3,5-Trimethoxybenzene) directly into a clean, dry 5 mm NMR tube. Record the mass to at least 0.01 mg.

-

Accurately weigh approximately 0.6 mL (around 1.38 g) of the this compound sample into the same NMR tube. Record the mass.

-

Cap the tube securely and gently mix by inversion until the internal standard is completely dissolved.

NMR Data Acquisition

To ensure accurate quantification, specific acquisition parameters must be used to guarantee that all signals are fully relaxed between scans and that the signal response is linear.

| Parameter | Recommended Setting | Rationale |

| Pulse Program | Standard 1D pulse (e.g., 'zg30' on Bruker) | Ensures quantitative excitation. |

| Pulse Angle | 30° | Reduces experiment time while maintaining quantitativity if relaxation delay is sufficient. |

| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing signal | Crucial for accuracy. Ensures complete spin-lattice relaxation between pulses. An initial T₁ inversion-recovery experiment should be run to determine the T₁ values for both the standard and the residual solvent peak. A conservative delay of 60 seconds is often sufficient.[6] |

| Number of Scans (ns) | 16 - 64 (or more) | Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated to keep integration error below 1%.[6] |

| Acquisition Time (aq) | ≥ 3 seconds | Provides good digital resolution. |

| Temperature | 298 K (25 °C) | Maintain constant, regulated temperature. |

Data Processing and Calculation

-

Apply Fourier transform to the FID.

-

Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Apply a baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.

-

Integrate the well-resolved singlet of the internal standard and the quintet of the residual CHD₂I peak.

-

Calculate the isotopic purity (Atom % D) using the following equation:

Purityanalyte = (Istd / Ianalyte) * (Nanalyte / Nstd) * (MWanalyte / MWstd) * (manalyte / mstd) * Puritystd

To adapt this for isotopic purity of CD₃I:

First, calculate the mass fraction (PCHD₂I) of the residual protonated species:

PCHD₂I = (ICHD₂I / Istd) * (Nstd / NCHD₂I) * (MWCHD₂I / MWstd) * (mstd / mtotal) * Pstd

Where:

-

ICHD₂I : Integral of the residual CHD₂I quintet.

-

Istd : Integral of the internal standard signal.

-

NCHD₂I : Number of protons for the residual signal (N=1).

-

Nstd : Number of protons for the standard signal.

-

MWCHD₂I : Molecular weight of CHD₂I (~143.95 g/mol ).

-

MWstd : Molecular weight of the internal standard.

-

mstd : Mass of the internal standard.

-

mtotal : Total mass of the solution (mass of CD₃I + mass of standard).

-

Pstd : Purity of the internal standard (as a mass fraction, e.g., 0.995).

Finally, the isotopic purity in Atom % D is calculated as:

Atom % D = (1 - (PCHD₂I / 3)) * 100%

(The division by 3 accounts for the three exchangeable positions on the methyl group).

-

The following workflow diagram summarizes the qNMR process for determining isotopic purity.

Conclusion

The isotopic purity of this compound is a critical parameter that directly influences the quality and reliability of NMR data. For routine structural confirmation, a standard purity of 99.5% is often adequate, provided there is no interference from the residual solvent peak at approximately 2.16 ppm. However, for more demanding applications such as quantitative NMR, metabolomics, or the analysis of trace components, the use of higher isotopic purity grades (≥99.96%) is strongly recommended to ensure a clean spectral baseline and minimize quantification errors. By employing rigorous qNMR methodology with a suitable internal standard, researchers can accurately verify the isotopic purity of their reagents, ensuring the integrity and reproducibility of their experimental results.

References

- 1. Iodomethane(74-88-4) 1H NMR spectrum [chemicalbook.com]

- 2. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. bipm.org [bipm.org]

The Principle of the Kinetic Isotope Effect: An In-depth Technical Guide Focused on Iodomethane-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the kinetic isotope effect (KIE), with a specific focus on the application and theoretical underpinning of using iodomethane-d3 (CD3I) as a model substrate. This document will delve into the core principles of primary and secondary kinetic isotope effects, detail experimental methodologies for their measurement, and present quantitative data from key studies. Furthermore, it will visualize reaction mechanisms and experimental workflows to facilitate a deeper understanding of this critical tool in mechanistic chemistry and drug development.

Core Principles of the Kinetic Isotope Effect

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes.[1][2] This effect arises from the mass difference between isotopes, which influences the vibrational frequencies of chemical bonds.[3]

The Role of Zero-Point Energy

A chemical bond is not static; it vibrates at a specific frequency. According to quantum mechanics, even at absolute zero, a molecule possesses a minimum amount of vibrational energy, known as the zero-point energy (ZPE). The ZPE is proportional to the vibrational frequency of the bond.

A bond containing a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower vibrational frequency than the corresponding bond with a lighter isotope, like a carbon-hydrogen (C-H) bond.[4] Consequently, the C-D bond has a lower ZPE than the C-H bond. This difference in ZPE is the fundamental origin of the primary kinetic isotope effect.[4] For a reaction to occur, the energy of the reactants must reach the transition state. Since the C-D bond starts from a lower energy level, more energy is required to break it, resulting in a slower reaction rate compared to the C-H bond.[1]

Primary vs. Secondary Kinetic Isotope Effects

Kinetic isotope effects are categorized based on the location of the isotopic substitution relative to the bond being broken or formed in the rate-determining step of the reaction.

-

Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For the cleavage of a C-H versus a C-D bond, the rate constant for the hydrogen-containing compound (kH) is typically greater than that for the deuterium-containing compound (kD), leading to a kH/kD ratio significantly greater than 1.[5]

-

Secondary Kinetic Isotope Effect (SKIE): This occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step.[3] SKIEs are generally smaller than PKIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1).[4] They are often associated with changes in hybridization at the reaction center. For example, in an SN2 reaction, the carbon atom changes from sp3 hybridization in the reactant to a more sp2-like geometry in the transition state.

The SN2 Reaction of this compound: A Case Study

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental process in organic chemistry and serves as an excellent model for studying KIEs. In an SN2 reaction, a nucleophile attacks an electrophilic carbon atom, and a leaving group departs in a single, concerted step.[6]

The reaction of iodomethane with a nucleophile is a classic example of an SN2 reaction. By comparing the reaction rates of iodomethane (CH3I) and this compound (CD3I), we can probe the structure of the transition state. Since the C-H (or C-D) bonds are not broken during the reaction, any observed KIE is a secondary kinetic isotope effect.

Visualizing the SN2 Reaction Mechanism

The following diagram illustrates the concerted mechanism of an SN2 reaction, showing the backside attack of the nucleophile and the departure of the leaving group.

Caption: SN2 reaction mechanism of iodomethane.

Quantitative Data for the Kinetic Isotope Effect of this compound

The magnitude of the secondary KIE in the SN2 reaction of this compound provides valuable insights into the structure of the transition state. Inverse isotope effects (kH/kD < 1) are often observed in these reactions.

A key study investigated the secondary kinetic deuterium isotope effects for the reaction of this compound with pyridine in four different solvents.[7] The results are summarized in the table below.

| Solvent | Temperature (°C) | kH/kD |

| Benzene | 60.0 | 0.963 ± 0.003 |

| Nitrobenzene | 60.0 | 0.913 ± 0.004 |

| 2-Butanone | 40.0 | 0.887 ± 0.003 |

| Methanol | 40.0 | 0.893 ± 0.002 |

| Table 1: Secondary Kinetic Isotope Effects for the Reaction of this compound with Pyridine.[7] |

The inverse isotope effects observed are rationalized by considering the changes in mass and moment of inertia with deuteration in the initial state versus the transition state, along with internal rotational effects.[7] The variation in the kH/kD ratio with the solvent suggests that the structure of the transition state is influenced by the solvent environment.[7]

Further studies on gas-phase SN2 reactions have also reported inverse KIEs for the reaction of various nucleophiles with deuterated methyl halides. For instance, for the reaction of Br⁻ with CH3I, the kH/kD was found to be 0.76 (±0.01).[8]

Experimental Protocols for Measuring the Kinetic Isotope Effect

The determination of KIEs requires precise measurement of reaction rates. Two common methods are the direct measurement of rate constants for the deuterated and non-deuterated reactants in separate experiments, and the competitive method where a mixture of the isotopic substrates is used. The latter is often more accurate for small KIEs.

Detailed Methodology: KIE of this compound with Pyridine via Conductometry

This protocol is based on the methodology used to obtain the data in Table 1.[7]

Objective: To determine the secondary kinetic isotope effect for the reaction of iodomethane and this compound with pyridine in a given solvent by measuring the second-order rate constants.

Materials:

-

Iodomethane (CH3I)

-

This compound (CD3I)

-

Pyridine

-

Anhydrous solvent (e.g., Benzene, Nitrobenzene, 2-Butanone, Methanol)

-

Conductivity meter and cell

-

Constant temperature bath

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation:

-

Prepare stock solutions of iodomethane, this compound, and pyridine in the chosen anhydrous solvent. The concentrations should be accurately known.

-